1-[2-Methyl-6-(4-methylphenyl)pyridin-3-yl]-3-(2-sulfamoylphenyl)urea
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Overview
Description
1-[2-Methyl-6-(4-methylphenyl)pyridin-3-yl]-3-(2-sulfamoylphenyl)urea is a complex organic compound that belongs to the class of urea derivatives. This compound is characterized by its unique structure, which includes a pyridine ring substituted with methyl and phenyl groups, and a urea moiety linked to a sulfamoylphenyl group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Methyl-6-(4-methylphenyl)pyridin-3-yl]-3-(2-sulfamoylphenyl)urea typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[2-Methyl-6-(4-methylphenyl)pyridin-3-yl]-3-(2-sulfamoylphenyl)urea can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
1-[2-Methyl-6-(4-methylphenyl)pyridin-3-yl]-3-(2-sulfamoylphenyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-Methyl-6-(4-methylphenyl)pyridin-3-yl]-3-(2-sulfamoylphenyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridin-3-yl-acetic acids: These compounds share a similar pyridine ring structure and are known for their broad spectrum of biological activity.
Imidazole derivatives: These compounds also contain nitrogen heterocycles and exhibit various pharmacological activities.
Uniqueness
1-[2-Methyl-6-(4-methylphenyl)pyridin-3-yl]-3-(2-sulfamoylphenyl)urea is unique due to its specific substitution pattern and the presence of both pyridine and urea moieties. This combination of structural features contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C20H20N4O3S |
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Molecular Weight |
396.5 g/mol |
IUPAC Name |
1-[2-methyl-6-(4-methylphenyl)pyridin-3-yl]-3-(2-sulfamoylphenyl)urea |
InChI |
InChI=1S/C20H20N4O3S/c1-13-7-9-15(10-8-13)17-12-11-16(14(2)22-17)23-20(25)24-18-5-3-4-6-19(18)28(21,26)27/h3-12H,1-2H3,(H2,21,26,27)(H2,23,24,25) |
InChI Key |
BHEXZFRNIHDPAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(C=C2)NC(=O)NC3=CC=CC=C3S(=O)(=O)N)C |
Origin of Product |
United States |
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